molecular formula C20H20ClN5O2S B11595280 N-(4-chlorophenyl)-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(4-chlorophenyl)-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11595280
M. Wt: 429.9 g/mol
InChI Key: LFGKFHCAHGOCSQ-WSDLNYQXSA-N
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Description

N-(4-chlorophenyl)-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino benzylidene group, and a thiazine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with dimethylamine to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide to form the thiazine ring. The final step involves the cyclization of the intermediate to form the desired compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with nucleic acids or proteins may contribute to its antimicrobial or antiviral properties.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)formamide: Shares the chlorophenyl group but lacks the thiazine ring and dimethylamino benzylidene group.

    4-chlorobenzaldehyde: Contains the chlorophenyl group but lacks the thiazine ring and other functional groups.

    Thiosemicarbazide: Contains the thiazine ring but lacks the chlorophenyl and dimethylamino benzylidene groups.

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

(2Z)-N-(4-chlorophenyl)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H20ClN5O2S/c1-26(2)16-9-3-13(4-10-16)12-22-25-20-24-18(27)11-17(29-20)19(28)23-15-7-5-14(21)6-8-15/h3-10,12,17H,11H2,1-2H3,(H,23,28)(H,24,25,27)/b22-12+

InChI Key

LFGKFHCAHGOCSQ-WSDLNYQXSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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